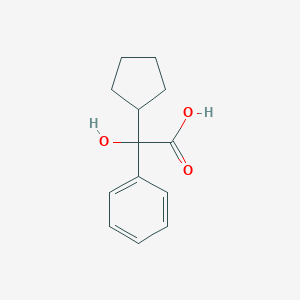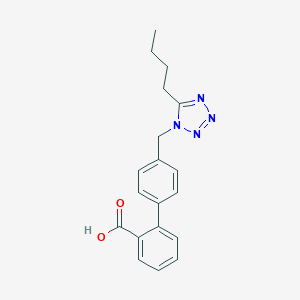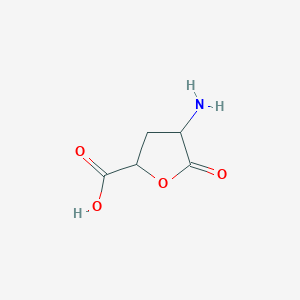
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid, commonly known as AOTF, is a chemical compound that has gained significant attention in the field of scientific research. AOTF is a cyclic amino acid derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of AOTF is not fully understood. However, it has been suggested that AOTF inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. AOTF has also been found to inhibit the production of reactive oxygen species, which play a role in the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
AOTF has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, an antioxidant that plays a role in protecting cells from oxidative damage. AOTF has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AOTF has several advantages for lab experiments. It is stable under various conditions, making it easy to handle and store. Additionally, AOTF can be synthesized in high yields and purity using various methods. However, AOTF has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of AOTF. One direction is to further investigate its potential therapeutic applications, such as its use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of AOTF. Another future direction is to explore the use of AOTF in drug delivery systems, as its cyclic structure may make it a promising candidate for targeted drug delivery.
In conclusion, AOTF is a cyclic amino acid derivative that has gained significant attention in the field of scientific research. It can be synthesized using various methods and has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of AOTF in various applications.
Métodos De Síntesis
AOTF can be synthesized using various methods, such as the reaction of 2,3-epoxybutyric acid with ammonia, followed by cyclization of the resulting product. Another method involves the reaction of diethyl oxalate with 2,3-epoxybutyric acid, followed by the reduction of the resulting product with sodium borohydride. These methods have been used to synthesize AOTF in high yields and purity.
Aplicaciones Científicas De Investigación
AOTF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. AOTF has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as arthritis and cardiovascular diseases. Additionally, AOTF has been studied for its potential use in drug delivery systems due to its cyclic structure.
Propiedades
Número CAS |
150576-56-0 |
|---|---|
Nombre del producto |
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid |
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
4-amino-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-2-1-3(4(7)8)10-5(2)9/h2-3H,1,6H2,(H,7,8) |
Clave InChI |
HTNUGEHTVQUKQQ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)OC1C(=O)O)N |
SMILES canónico |
C1C(C(=O)OC1C(=O)O)N |
Sinónimos |
Pentaric acid, 2-amino-2,3-dideoxy-, 1,4-lactone (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




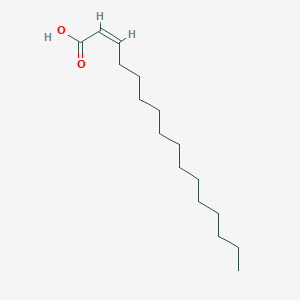
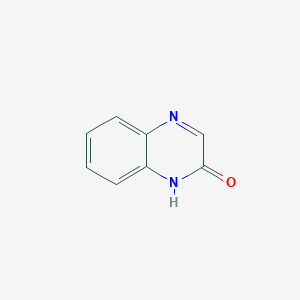
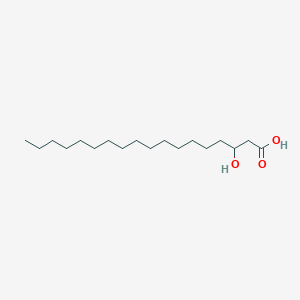
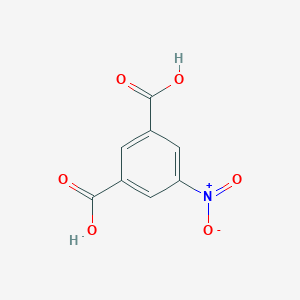
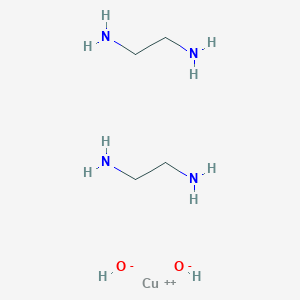
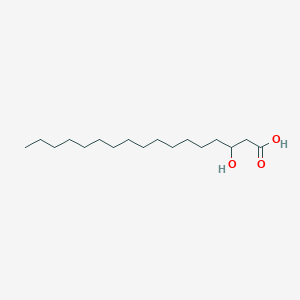
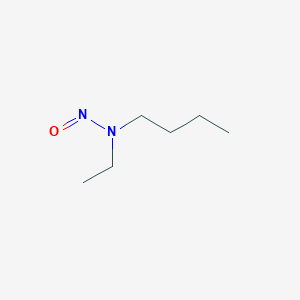
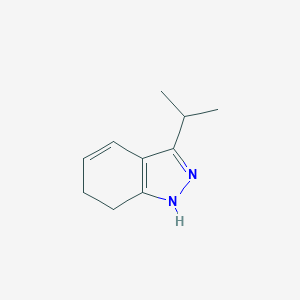
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
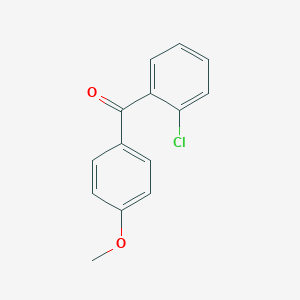
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)
